molecular formula C6H7ClN2 B132427 2-Chloro-4,6-dimethylpyrimidine CAS No. 4472-44-0

2-Chloro-4,6-dimethylpyrimidine

Cat. No. B132427
CAS RN: 4472-44-0
M. Wt: 142.58 g/mol
InChI Key: RZVPFDOTMFYQHR-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylpyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives have applications in the pharmaceutical and agricultural industries, particularly in the development of drugs and agrochemicals. The compound is characterized by the presence of chlorine and methyl groups on the pyrimidine ring, which influence its reactivity and interaction with other chemical entities.

Synthesis Analysis

The synthesis of 2-Chloro-4,6-dimethylpyrimidine derivatives has been explored through various methods. For instance, the reaction of 4,6-dimethylpyrimidine-2(1H)-thione with a rhenium(V) complex resulted in the formation of a new compound with a distorted octahedral coordination around the rhenium center . Additionally, the synthesis of symmetrical bis(4,6-dimethyl-2-pyrimidyl)dichalcogenides was achieved by reacting 4,6-dimethyl-2-chloropyrimidine with dichalcogenide ions . A green synthesis approach was also reported, where chloromethane was used as a methylating agent to produce 4,6-dimethoxy-2-methylsulfonylpyrimidine, showcasing an environmentally friendly alternative to traditional methods .

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of various 2-Chloro-4,6-dimethylpyrimidine derivatives. The crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine were elucidated, providing insight into the arrangement of atoms and the geometry of the molecules . Similarly, the structure of bis(4,6-dimethyl-2-pyrimidyl)diselenide was determined, revealing the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

2-Chloro-4,6-dimethylpyrimidine exhibits a range of chemical behaviors due to its functional groups. It can act as an ambidentate ligand, forming complexes with metal ions through nitrogen or oxygen bonding, as demonstrated in the preparation of complexes with divalent metal ions . The compound's reactivity was further explored in the synthesis of new 2-pyrimidyl chalcogen compounds, where selective substitution reactions were performed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,6-dimethylpyrimidine derivatives are influenced by their molecular structure. Spectroscopic techniques such as NMR, FT-IR, and mass spectrometry have been employed to characterize these compounds . Electrochemical measurements and UV-Vis-NIR spectroscopy were also used to study the properties of a rhenium(V) complex involving 4,6-dimethylpyrimidine-2(1H)-thione . The crystal structure analysis provided additional information on the stability and intermolecular forces present in these compounds .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

2-Chloro-4,6-dimethylpyrimidine has been a subject of interest in studies exploring the molecular structure and hydrogen bonding capabilities of pyrimidines. One study highlighted the synthesis of different tautomeric forms of a salt involving 4-amino-5-chloro-2,6-dimethylpyrimidine. The research emphasized the significance of molecular recognition processes, especially hydrogen bonding, in the pharmaceutical functionality of such compounds (Rajam et al., 2017). Another study focused on the synthesis and characterization of N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide, revealing the importance of intramolecular N-H⋯O, C-H⋯O, and C-H⋯N hydrogen bonding in stabilizing the crystal structure (Qiang Li et al., 2009).

Crystal Engineering and Supramolecular Chemistry

Crystal engineering and supramolecular chemistry are other domains where 2-Chloro-4,6-dimethylpyrimidine finds its application. It has been used to design cocrystals involving carboxylic acids, demonstrating different types of cationic forms and hydrogen-bonded frameworks, which are crucial in the development of pharmaceuticals and materials with specific properties (Rajam et al., 2018).

Synthesis of Heterocyclic Compounds and Bioactive Molecules

In the field of organic synthesis, 2-Chloro-4,6-dimethylpyrimidine has been utilized for the preparation of heterocyclic compounds. For instance, it was involved in the microwave-assisted synthesis of 2-anilinopyrimidines, showcasing its role in facilitating the efficient synthesis of potential bioactive molecules (Campestre et al., 2020). Moreover, it has been used in the synthesis of compounds like diorganyl ditellurides, which are significant due to their unusual molecular structures and potential applications in materials science (Borisov et al., 2013).

In Vitro Pharmacological Screening

2-Chloro-4,6-dimethylpyrimidine derivatives have been screened for their antibacterial and antifungal activities, highlighting their potential as a scaffold for developing new pharmaceutical agents (Z. Khan et al., 2015).

Safety And Hazards

2-Chloro-4,6-dimethylpyrimidine is harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of ingestion, it’s advised to call a POISON CENTER or doctor/physician .

properties

IUPAC Name

2-chloro-4,6-dimethylpyrimidine
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InChI

InChI=1S/C6H7ClN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVPFDOTMFYQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90196284
Record name Pyrimidine, 2-chloro-4,6-dimethyl-
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Molecular Weight

142.58 g/mol
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Product Name

2-Chloro-4,6-dimethylpyrimidine

CAS RN

4472-44-0
Record name 2-Chloro-4,6-dimethylpyrimidine
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Record name Pyrimidine, 2-chloro-4,6-dimethyl-
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Record name Pyrimidine, 2-chloro-4,6-dimethyl-
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Record name 2-Chloro-4,6-dimethylpyrimidine
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Record name 2-CHLORO-4,6-DIMETHYLPYRIMIDINE
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Synthesis routes and methods I

Procedure details

Under an argon atmosphere, phosphorus oxychloride (2 ml) was added to 4,6-dimethyl-2-hydroxypyrimidine (400 mg), and the resulting mixture was stirred for 1 hour while heating the mixture to reflux. The reaction solution was cooled to room temperature, and the cooled solution was added in small portions to water. After adding sodium hydrogen carbonate in small portions to the resulting mixture to neutralize it, the mixture was extracted with ethyl acetate. Organic layer was washed twice with water and once with saturated brine, and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated to obtain 2-chloro-4,6-dimethylpyrimidine (350 mg). (2) In the same manner as in Reference Example 8, 4-iodophenol (223 mg) and 2-chloro-4,6-dimethylpyrimidine (157 mg) were reacted by using sodium hydride to obtain 2-(4-iodophenoxy)-4,6-dimethylpyrimidine (226 mg).
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2 mL
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400 mg
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Synthesis routes and methods II

Procedure details

A solution of 2-hydroxy-4,6-dimethylpyrimidine (5.0 g) in phosphorous oxychloride (19 ml) was refluxed under heating for 9 hr. The reaction mixture was added dropwise to an aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give a yellow oil (3.0 g). The obtained yellow oil was purified by silica gel column chromatography (developing solvent; chloroform:methanol=30:1) to give the title compound (2.4 g) as a pale-yellow oil.
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5 g
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19 mL
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Synthesis routes and methods III

Procedure details

To a 50 ml single neck round-bottomed flask was added 4,6-dimethylpyrimidin-2-ol (5.0 g, 0.04 mol) followed by POCl3 (15.0 ml, 0.097 mol). The resulting suspension was heated to reflux overnight. Heating was stopped. After cooling, the mixture was concentrated, poured into crushed ice and extracted with diethyl ether (100 ml×2). The organic layer was washed with 10% NaHCO3 solution, dried over Na2SO4 and evaporated to get a pale yellow solid. Yield: 3.3 g (58%) 1H NMR (400 MHz, CDCl3): δ 2.48 (s, 6H), 6.97 (s, 1H). LCMS: (ES+) m/z=143.6 (M+H)+
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5 g
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
S FURUMOTO - Journal of Synthetic Organic Chemistry, Japan, 1975 - jstage.jst.go.jp
N, N'-二置換チオ尿素類と 2-クロロ-4, 6-ジメチルピリミジン (以下 2-Cl-DMP) と略す) および 2, 4-ジクロロピリミジン (以下 2, 4-D-Cl-P と略す) との反応について研究を行なった. 脂肪族アルキル…
Number of citations: 3 www.jstage.jst.go.jp
MPV Boarland, JFW McOmie, RN Timms - Journal of the Chemical …, 1952 - pubs.rsc.org
… 2.5%) and sodium acetate (15 g.) were added to a solution of 2-chloro-4 : 6-dimethylpyrimidine (15 g.) in ethanol (150 cc). The mixture was hydrogenated at 100 lb./sq. in. …
Number of citations: 36 pubs.rsc.org
RR Hunt, JFW McOmie, ER Sayer - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… 2-Chloro-4 : 6-dimethylpyrimidine (15 g.) was added to a solution of sodium (2-5 g.) in benzyl alcohol (75 ml.), and the mixture boiled under reflux for 4 hr., cooled, and poured into water…
Number of citations: 103 pubs.rsc.org
CC Price, NJ Leonard, DY Curtin - The Journal of Organic …, 1945 - ACS Publications
A great many unsuccessful attempts were made to cleave the ether link in II, so as to replace the methoxyl group by halogen. Successful cleavage of two iso-mers of II, 4-amino-2-methyl-…
Number of citations: 5 pubs.acs.org
DJ Brown, JM Lyall - Australian Journal of Chemistry, 1965 - CSIRO Publishing
The reactions of 2-chloro-4,6-dimethylpyrimidine and 4-chloro-2,6-dimethylpyrimidine with some branched-alkyl- and dialkyl-amines have been followed from 30 to 70 in the absence of …
Number of citations: 1 www.publish.csiro.au
DJ Brown, JM Lyall - Australian Journal of Chemistry, 1964 - CSIRO Publishing
The aminations of 2-chloro-4,6-dimethylpyrimidine and 4-chloro-2,6-dimethyl- pyrimidine by a series of n-alkylamines (3 moles) have been followed titrimetrically. Between 3 and 70 the …
Number of citations: 30 www.publish.csiro.au
DJ Brown, JM Lyall - Australian Journal of Chemistry, 1965 - CSIRO Publishing
Second-order rate constants, Arrhenius parameters, and isokinetic temperatures are presented for the reactions of 2-chloro-4,6-dimethylpyrimidine and 4-chloro-2,6-dimethylpyrimidine …
Number of citations: 1 www.publish.csiro.au
C Campestre, G Keglevich, J Kóti, L Scotti, C Gasbarri… - RSC …, 2020 - pubs.rsc.org
A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted …
Number of citations: 2 pubs.rsc.org
S Birtwell - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… , therefore, that the correct structure is 2-cyanoamino-4 : 6-dimethylpyrimidine (11), and this has been confirmed by an unambiguous synthesis from 2-ChlOrO-4 : 6-dimethylpyrimidine …
Number of citations: 29 pubs.rsc.org
MPL Caton, DT Hurst, JFW McOmie… - Journal of the Chemical …, 1967 - pubs.rsc.org
The following bipyrimidinyls and related biaryls have been prepared: 6,6′-dimethyl-2,2′-diphenyl-4,4′-bipyrimidinyl, 2,2′-diphenyl-5,5′-bipyrimidinyl, 2,2′-bismethylthio-5,5′-…
Number of citations: 16 pubs.rsc.org

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